1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H12Cl2N2O and its molecular weight is 355.22. The purity is usually 95%.
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Biological Activity
1-(4-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial, anticancer, and enzyme inhibition. This article compiles diverse research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with chlorobenzyl and chlorophenyl groups, contributing to its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of pyridine compounds exhibit antibacterial properties. For instance, studies have shown that related compounds display moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is often attributed to their ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways.
Table 1: Antibacterial Activity of Pyridine Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
1 | Staphylococcus aureus | 15 | |
2 | Escherichia coli | 12 | |
3 | Bacillus subtilis | 10 |
Anticancer Activity
The anticancer potential of similar pyridine derivatives has been explored extensively. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
A study focusing on a related compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications.
Table 2: Cytotoxicity Against Cancer Cell Lines
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Table 3: Enzyme Inhibition Data
Case Studies
- Study on Anticancer Properties : A comprehensive study evaluated the effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited potent anticancer activity, suggesting a promising avenue for drug development against malignancies.
- Antibacterial Screening : Another research effort focused on the antibacterial properties of synthesized analogs. The study reported that certain compounds showed strong inhibition against Salmonella typhi, highlighting their potential as therapeutic agents in treating bacterial infections.
Properties
IUPAC Name |
6-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O/c20-16-6-1-13(2-7-16)12-23-18(10-5-15(11-22)19(23)24)14-3-8-17(21)9-4-14/h1-10H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRAXTCJYBALLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.